molecular formula C11H8N2O3 B2437848 4-benzoyl-1H-imidazole-5-carboxylic acid CAS No. 313968-01-3

4-benzoyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2437848
CAS No.: 313968-01-3
M. Wt: 216.196
InChI Key: XQMLPKHBEYBLNT-UHFFFAOYSA-N
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Description

4-Benzoyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a benzoyl group at the 4-position and a carboxylic acid group at the 5-position. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-Benzoyl-1H-imidazole-5-carboxylic acid has several scientific research applications, including:

Safety and Hazards

The safety information for 4-benzoyl-1H-imidazole-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with imidazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that include the preparation of intermediates followed by cyclization reactions. These methods are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce benzyl-substituted imidazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both a benzoyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-benzoyl-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(7-4-2-1-3-5-7)8-9(11(15)16)13-6-12-8/h1-6H,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMLPKHBEYBLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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